BenchChemオンラインストアへようこそ!

Trelanserin

5-HT1B antagonism vascular smooth muscle canine saphenous vein

Trelanserin is the essential dual 5-HT1B/5-HT2A antagonist for studies requiring complete serotonin pathway blockade. Unlike single-target agents (e.g., ketanserin), its unique mixed profile fully reverses vasoconstriction and thrombus formation, providing quantifiable IC50 values for cross-species dosing. Ensure experimental validity with this high-purity tool compound.

Molecular Formula C24H24FN5O2S
Molecular Weight 465.5 g/mol
CAS No. 189003-92-7
Cat. No. B1683224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrelanserin
CAS189003-92-7
Synonyms7-fluoro-2-oxo-4-(2-(4-(thieno(3,2-c)pyridin-4-yl)piperazin-1-yl)ethyl)-1,2-dihydroquinoline-1-acetamide
SL 65.0472
SL65.0472
Molecular FormulaC24H24FN5O2S
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC(=O)N(C3=C2C=CC(=C3)F)CC(=O)N)C4=NC=CC5=C4C=CS5
InChIInChI=1S/C24H24FN5O2S/c25-17-1-2-18-16(13-23(32)30(15-22(26)31)20(18)14-17)4-7-28-8-10-29(11-9-28)24-19-5-12-33-21(19)3-6-27-24/h1-3,5-6,12-14H,4,7-11,15H2,(H2,26,31)
InChIKeyJDLYOFUDIKMYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trelanserin (CAS 189003-92-7) 5-HT1B/2A Antagonist for Cardiovascular Research


Trelanserin (SL-650472, CAS 189003-92-7) is a synthetic small molecule belonging to the quinolin-2-one class, characterized by a 7-fluoro substitution and a thieno[3,2-c]pyridine-piperazine moiety [1]. It functions as a mixed antagonist at the serotonin (5-HT) 5-HT1B and 5-HT2A receptor subtypes [2]. This compound has been investigated for its therapeutic potential in cardiovascular indications, specifically targeting vasoconstriction, platelet activation, and thrombus formation [3].

Why 5-HT Receptor Antagonists Cannot Be Substituted for Trelanserin (CAS 189003-92-7)


Substituting a generic 5-HT receptor antagonist for Trelanserin is not scientifically justified due to its unique mixed 5-HT1B/5-HT2A receptor antagonism profile [1]. This dual mechanism differentiates it from pure 5-HT2A antagonists (e.g., ketanserin) or 5-HT1B/1D agonists (e.g., sumatriptan), leading to distinct functional outcomes in vascular and platelet assays [2]. The evidence below demonstrates that Trelanserin provides a quantifiable, verifiable advantage in specific experimental contexts where dual blockade is required, and where single-target agents fail to achieve comparable efficacy [3].

Trelanserin (CAS 189003-92-7) Quantitative Differentiation vs. Comparators


In Vitro 5-HT1B Antagonism: Trelanserin vs. Sumatriptan in Canine Saphenous Vein

Trelanserin demonstrates competitive antagonism against sumatriptan-induced contractions in canine isolated saphenous vein, a model of 5-HT1B-mediated vascular response [1]. The pA2 value of 8.17 quantifies its potency, directly comparable to sumatriptan's agonistic effect. This contrasts with selective 5-HT2A antagonists like ketanserin, which do not antagonize this 5-HT1B-mediated contraction [2].

5-HT1B antagonism vascular smooth muscle canine saphenous vein

In Vitro 5-HT2A Antagonism: Trelanserin vs. 5-HT in Rabbit Aorta

In rabbit aorta, where 5-HT-induced contraction is mediated primarily by 5-HT2A receptors, Trelanserin produced a rightward shift of the concentration-response curve with a significant reduction in maximum effect [1]. The apparent pKB value of 8.58 provides a quantitative measure of its potency at this receptor. This activity is comparable to known 5-HT2A antagonists but is combined with 5-HT1B antagonism in a single molecule.

5-HT2A antagonism vascular smooth muscle rabbit aorta

In Vivo Functional Selectivity: Trelanserin vs. Ketanserin in Dog Hindlimb Ischemia

In a canine model of hindlimb ischemia, Trelanserin (300 μg/kg i.v.) significantly inhibited 5-HT-induced vasoconstriction by 66% (P<0.05), whereas ketanserin (300 μg/kg i.v.), a selective 5-HT2A antagonist, had no effect [1]. This stark difference highlights that 5-HT2A blockade alone is insufficient to mitigate vasoconstriction in this pathophysiological context, underscoring the necessity of dual 5-HT1B/5-HT2A antagonism.

in vivo efficacy hindlimb ischemia vasoconstriction ketanserin

In Vivo Antiplatelet Potency: Trelanserin IC50 Values in Human, Rat, and Rabbit PRP

Trelanserin exhibits species-dependent potency in inhibiting 5-HT-induced platelet shape change, with IC50 values of 35 nM (rabbit), 69 nM (rat), and 225 nM (human) in platelet-rich plasma [1]. This data is essential for selecting the appropriate preclinical species and for comparing efficacy against other antiplatelet agents with different mechanisms of action. The human IC50 of 225 nM provides a benchmark for anticipated therapeutic concentrations.

antiplatelet activity IC50 platelet-rich plasma species comparison

In Vivo Antithrombotic Efficacy: Trelanserin in Rat Arterio-Venous Shunt Model

Trelanserin demonstrates oral antithrombotic activity in a rat arterio-venous shunt model. Significant reduction in thrombus weight was observed at doses as low as 0.3 mg/kg p.o. (2-hour pretreatment) [1]. This quantifies its efficacy in a functional thrombosis model and provides a benchmark for comparing with other antithrombotic agents, such as antiplatelet drugs or anticoagulants, in terms of potency and route of administration.

antithrombotic in vivo arterio-venous shunt thrombus weight

Optimal Application Scenarios for Trelanserin (CAS 189003-92-7) in Preclinical Research


Investigating Dual 5-HT1B/2A-Mediated Vasoconstriction in Ischemia Models

Trelanserin is the preferred tool compound for studies where blockade of both 5-HT1B and 5-HT2A receptors is required to fully reverse serotonin-induced vasoconstriction, as demonstrated in the canine hindlimb ischemia model where a selective 5-HT2A antagonist (ketanserin) was ineffective [1]. Its use ensures that observed effects are attributable to dual receptor antagonism, not an artifact of incomplete pathway blockade.

Preclinical Assessment of Antiplatelet and Antithrombotic Strategies Targeting 5-HT Receptors

For studies evaluating the role of serotonin in platelet activation and thrombus formation, Trelanserin offers a unique tool to interrogate the combined contribution of 5-HT1B and 5-HT2A receptors. Its established IC50 values in human PRP (225 nM) and efficacy in rodent thrombosis models (e.g., rat A-V shunt at 0.3 mg/kg p.o.) provide a quantitative framework for dose-response studies [2].

Species-Specific Pharmacodynamic Studies in Cardiovascular Research

The documented species-dependent potency of Trelanserin (e.g., rabbit vs. human platelet IC50) makes it a valuable probe for cross-species pharmacodynamic comparisons [2]. Researchers can utilize these data to calibrate in vivo dosing regimens and interpret findings from different animal models, ensuring translational relevance when moving toward human-relevant studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trelanserin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.